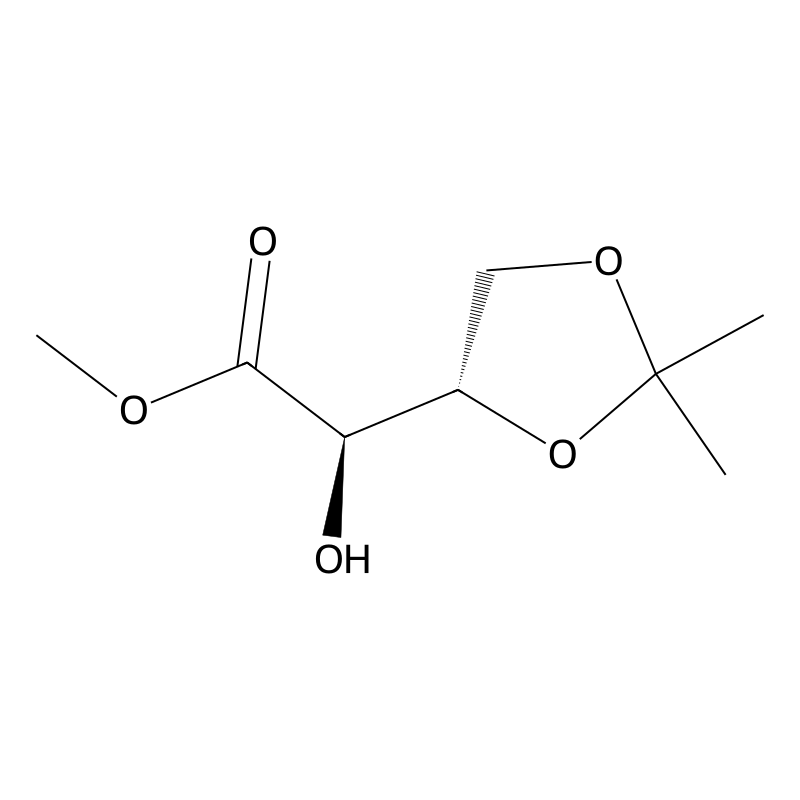

Methyl 3,4-O-isopropylidene-L-threonate

Content Navigation

Researchers encounter solubility and selectivity limitations with unprotected L-threonic acid. The isopropylidene ketal and methyl ester of this compound provide a stable, process-friendly solution. - Freely soluble in THF, toluene, and DCM for homogeneous reactions. - Enables selective transformations without additional protection/deprotection. - Ideal for high-yield reduction to enantiopure protected threitol. - Essential precursor for L-configured TNA monomers.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Methyl 3,4-O-isopropylidene-L-threonate (CAS 92973-40-5) is a protected, chiral four-carbon building block derived from L-threonic acid. The key features relevant to procurement are the isopropylidene ketal protecting the C3 and C4 hydroxyl groups and the methyl ester at C1. These modifications impart favorable handling properties, such as improved solubility in organic solvents, and enable specific chemical transformations that are incompatible with the unprotected parent compound, L-threonic acid. [1] Its primary value lies in serving as a stereochemically defined precursor for multi-step syntheses where control of chirality and selective reactivity are essential.

Research Fit

Direct substitution with unprotected L-threonic acid, its salts, or its simple methyl ester is frequently unviable in synthetic workflows. The free diol and carboxylic acid moieties of these alternatives render them highly polar, leading to poor solubility in common aprotic organic solvents like THF, toluene, or dichloromethane, which complicates handling and process control. [1] Furthermore, the unprotected hydroxyl and carboxyl groups will react non-selectively with a wide range of common reagents, including hydrides, organometallics, and acylating agents, necessitating additional protection/deprotection steps that reduce overall process efficiency. [2] The use of the D-enantiomer or a racemic mixture is unacceptable for applications requiring specific stereochemistry, as it would lead to incorrect or inactive final products.

Substitution Risk

References

Chiral Alcohol Reduction Precursor

The isopropylidene protecting group is essential for the selective reduction of the methyl ester to the corresponding primary alcohol, (2R,3S)-2,3-isopropylidenedioxy-4-butanol. This transformation is a key step in the synthesis of various chiral building blocks. A patent describing this process reports a yield of 91.6% for the reduction of the ethyl ester analog using NaBH4/LiCl in THF. [1] In contrast, attempting this reaction with unprotected methyl L-threonate would fail, as the hydride reagent would be consumed by the acidic hydroxyl protons, leading to a complex mixture and negligible yield of the desired product.

| Evidence Dimension | Chemical Yield in Ester Reduction |

| Target Compound Data | 91.6% (for closely related ethyl ester) |

| Comparator Or Baseline | Unprotected Methyl L-threonate: Near 0% expected yield of desired product due to side reactions. |

| Quantified Difference | Enables a high-yield reaction that is otherwise infeasible. |

| Conditions | Reduction with NaBH4/LiCl in Tetrahydrofuran (THF) solvent. |

This demonstrates the compound's critical role as a process-compatible intermediate, preventing side reactions and ensuring high yields in common synthetic transformations.

Enantiopure TNA Synthesis

This compound is a direct precursor to L-threofuranose, the sugar backbone of Threose Nucleic Acid (TNA), an artificial genetic polymer capable of heredity and evolution. The formation of a stable, predictable helical structure in TNA that can pair with DNA and RNA is strictly dependent on the use of enantiopure L-threose building blocks. [1] The use of the corresponding D-threonate precursor or a racemic mixture would disrupt the helical geometry, resulting in a non-functional polymer. Therefore, the procurement of the specific L-enantiomer (92973-40-5) is non-negotiable for achieving the desired biological function in TNA-based research and applications.

| Evidence Dimension | Functional Polymer Assembly |

| Target Compound Data | Enables formation of functional, helical TNA capable of base pairing. |

| Comparator Or Baseline | D-enantiomer or racemic precursors: Results in non-functional, structurally unpredictable polymers. |

| Quantified Difference | Qualitative difference between a functional and non-functional biopolymer system. |

| Conditions | Synthesis of TNA oligomers for bioorganic applications. |

For applications in synthetic biology and diagnostics, the absolute stereochemical purity of this precursor directly determines the viability and performance of the final product.

Organic Solvent Solubility

The nonpolar isopropylidene and methyl ester groups render this compound readily soluble in a wide range of organic solvents (e.g., CH2Cl2, THF, Ethyl Acetate), which is critical for conducting reactions under homogeneous conditions. In contrast, the parent compound L-threonic acid and its simple salts are zwitterionic or ionic solids with high polarity, making them primarily soluble in water. [1] This difference is crucial for process design; using the protected ester allows for a broader scope of organic reactions, simpler workups, and more straightforward purification by standard methods like silica gel chromatography, improving overall workflow efficiency and scalability.

| Evidence Dimension | Solvent Compatibility |

| Target Compound Data | Soluble in common aprotic organic solvents (e.g., THF, CH2Cl2). |

| Comparator Or Baseline | L-threonic acid / salts: Primarily soluble in water; insoluble in most aprotic organic solvents. |

| Quantified Difference | Qualitative shift from aqueous to organic solvent processability. |

| Conditions | Standard laboratory and industrial organic synthesis. |

Enhanced solubility in organic media directly translates to easier handling, broader reaction compatibility, and more efficient purification, reducing process time and cost.

C4 Chiral Synthon Intermediate

As a stable, process-friendly starting material for producing other enantiopure C4 building blocks. Its utility in high-yield reductions to the corresponding protected threitol makes it a preferred choice for syntheses requiring this chiral 1,2-diol backbone. [1]

L-Threose and TNA Synthesis

For research and development in synthetic biology, particularly in the synthesis of Threose Nucleic Acid (TNA) monomers. The strict requirement for the L-configuration makes this specific precursor the only viable option for creating functional TNA oligomers. [2]

Multi-Step Synthesis in Aprotic Solvents

In complex synthetic routes where the threonate moiety must be carried through several steps that are incompatible with free hydroxyl groups. Its excellent solubility in standard organic solvents simplifies reaction setup, control, and purification compared to polar, unprotected alternatives.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types